molecular formula C7H4IN B177582 2-Iodobenzonitrile CAS No. 4387-36-4

2-Iodobenzonitrile

Cat. No. B177582
CAS RN: 4387-36-4
M. Wt: 229.02 g/mol
InChI Key: JDDAFHUEOVUDFJ-UHFFFAOYSA-N
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Description

2-Iodobenzonitrile is a nitrile compound with the molecular formula C7H4IN . It is one of the most important organic synthesis intermediates in organic synthetic chemistry and is widely used in pesticides, pharmaceuticals, dyes, and other fine chemicals .


Molecular Structure Analysis

The molecular structure of 2-Iodobenzonitrile consists of a benzene ring attached to a nitrile group (-CN) and an iodine atom . The average molecular weight is 229.018 Da .


Physical And Chemical Properties Analysis

2-Iodobenzonitrile has a density of 1.9±0.1 g/cm3, a boiling point of 283.1±23.0 °C at 760 mmHg, and a flash point of 125.0±22.6 °C . It has a molar refractivity of 44.2±0.4 cm3, and its polar surface area is 24 Å2 .

Scientific Research Applications

  • Synthesis of Aromatic Compounds : 2-Iodobenzonitrile and its derivatives are utilized in palladium-catalyzed reactions to synthesize complex aromatic compounds like 2,3-diarylindenones and polycyclic aromatic ketones, which are important in various chemical applications (Pletnev, Tian, & Larock, 2002).

  • Crystal Engineering : Studies on 4-iodobenzonitrile demonstrate its utility in crystal engineering, where non-covalent interactions between donor atoms and halogen acceptors aid in chain formation in crystal structures (Giordano & Parsons, 2017).

  • Investigating Intermolecular Interactions : Research on the effect of pressure on halogen bonding in 4-iodobenzonitrile provides insights into the robustness and behavior of halogen bonds under varying conditions (Giordano et al., 2019).

  • Studying Substituent Effects : The influence of iodine on crystal packing of iodo-substituted benzonitriles has been analyzed to understand the energetic situation and dipole moments in these compounds (Merz, 2006).

  • Pharmaceutical Applications : 2-Iodobenzonitrile is involved in the synthesis of functionalized 2-aminobenzonitriles, which hold potential in the pharmaceutical industry (Majhi & Ranu, 2016).

  • Aromaticity and Thermodynamic Studies : Investigations into the halogen⋯cyano interactions on Iodobenzonitrile assess the strength of these intermolecular interactions and their impact on the crystal structure (Rocha, Silva, & Silva, 2013).

  • Biological Evaluations : Some studies have focused on the biological evaluation of compounds derived from 2-aminobenzonitrile, exploring their potential medicinal applications (Govindharaju et al., 2019).

  • Electrochemical Applications : Research on the electrochemical arylation of iodoaromatics, including 4-iodobenzonitrile, explores new methods in synthetic chemistry (Gallardo & Soler, 2017).

  • X-Ray Diffraction Studies : 2-Iodobenzonitrile has been used in x-ray diffraction studies of gas-phase molecules, contributing to our understanding of molecular structures and dynamics (Kupper et al., 2013).

Safety And Hazards

2-Iodobenzonitrile is harmful if swallowed and causes serious eye irritation . It may also cause skin and respiratory irritation . Contact with acids liberates very toxic gas .

properties

IUPAC Name

2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDAFHUEOVUDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374757
Record name 2-Iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodobenzonitrile

CAS RN

4387-36-4
Record name 2-Iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4387-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
ME Van Dort, DM Robins… - Journal of medicinal …, 2000 - ACS Publications
… 4-[4,4-Dimethyl-3-(4-hydroxybutyl)-5-imino-2-thioxo-1-imidazolidinyl]-2-iodobenzonitrile (7). A solution of 2-(4-hydroxybutylamino)-2-cyanopropane 8 (0.30 g, 1.94 mmol) in anhydrous …
Number of citations: 65 pubs.acs.org
IM Rocha, MDMCR da Silva, MAVR da Silva - The Journal of Chemical …, 2013 - Elsevier
… The difference between the enthalpies of sublimation of 2-iodobenzonitrile and 4-… distance of the I⋯I interaction in crystal lattice of 2-iodobenzonitrile (0.4204 nm [32]) is larger than the …
Number of citations: 6 www.sciencedirect.com
ÖD Ateş, Y Zorlu, SD Kanmazalp, Y Chumakov… - …, 2018 - pubs.rsc.org
… how the increasing number of -iodo and -cyano groups affects the crystal structures and halogen bonding, 4-iodobenzonitrile 36 (1a), 3-iodobenzonitrile 36 (1b) and 2-iodobenzonitrile …
Number of citations: 21 pubs.rsc.org
MY Demakova, RM Islamova, VV Suslonov - Russian Journal of General …, 2019 - Springer
… from amide oximes with the use of 2-iodobenzonitrile as aryl iodide. 4-Substituted O-benzyl benzamide oximes 1–5 reacted with 2-iodobenzonitrile 6 in dioxane in the presence of 0.1 …
Number of citations: 1 link.springer.com
B Du, X Jiang, P Sun - The Journal of Organic Chemistry, 2013 - ACS Publications
A palladium-catalyzed ortho-halogenation (I, Br, Cl) of arylnitrile is described. The optimal reaction conditions were identified after examining various factors such as catalyst, additive, …
Number of citations: 140 pubs.acs.org
AA Pletnev, Q Tian, RC Larock - The Journal of Organic Chemistry, 2002 - ACS Publications
… On the basis of our previous research on alkyne annulation chemistry, 6a,26a we propose the following mechanism for the formation of 1 from 2-iodobenzonitrile and diphenylacetylene …
Number of citations: 199 pubs.acs.org
ME Salvati, A Balog, W Shan, R Rampulla… - Bioorganic & Medicinal …, 2008 - Elsevier
… The lead compound [3aS-(3aα,4β,5β,7β,7aα)]-4-(octahydro-5-hydroxy-4,7-dimethyl-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl)-2-iodobenzonitrile was shown to have potent in vivo efficacy …
Number of citations: 44 www.sciencedirect.com
M Frings, I Atodiresei, C Bolm - Molbank, 2014 - mdpi.com
… Copper-catalyzed cross-coupling between (S)-S-methyl-S-phenylsulfoximine (1) and 2-iodobenzonitrile (2) resulted in the discovery of an unprecedented one-pot triple arylation …
Number of citations: 1 www.mdpi.com
A Vijayan, CU Jumaila, TV Baiju… - …, 2017 - Wiley Online Library
… We also checked the reactivity of 2-iodobenzonitrile with bicyclic olefin 1 a and were delighted to observe the indanone derivative 6 in 82% yield using PPh 3 as the ligand. …
T Sakamoto, Y Kondo, H Yamanaka - Heterocycles, 1988 - tohoku.pure.elsevier.com
… On the other hand, the palladium-catalyzed reaction of 2-iodobenzonitrile and ethyl 2-iodobenzoate afforded the corresponding cinnamates which were transformed into isoquinoline …
Number of citations: 28 tohoku.pure.elsevier.com

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